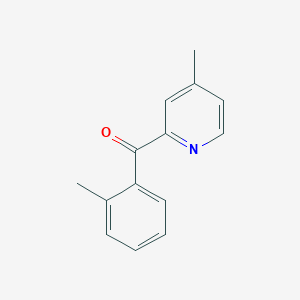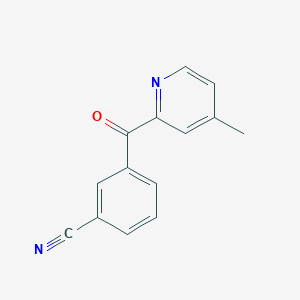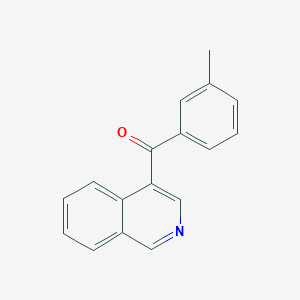
2-(2-Methylbenzoyl)-4-methylpyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Supramolecular Chemistry and Crystal Engineering
Research on proton-transfer complexes assembled from pyridine derivatives with various aromatic carboxylic acids highlights the significance of supramolecular heterosynthons in the development of crystal engineering. These studies reveal how non-covalent interactions, such as hydrogen bonding, play crucial roles in forming supramolecular architectures with potential applications in designing novel materials with specific properties (Khalib et al., 2014).
Crystal Structure Prediction and Analysis
Efforts in crystal structure prediction (CSP) using a supramolecular synthon approach indicate the potential of computational methods to predict the arrangement of molecules in solid states. This is particularly relevant for designing co-crystals with desired physical and chemical properties, showcasing the interplay between theoretical and experimental techniques in materials science (Thakur & Desiraju, 2008).
Catalysis and Chemical Reactions
Studies on the role of pyridine derivatives in catalysis, specifically in the hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, demonstrate their influence on catalytic efficiency and selectivity. These insights are crucial for developing more effective catalysts for environmental and industrial applications, such as refining fossil fuels (Egorova & Prins, 2006).
Materials Science
The synthesis and characterization of coordination polymers and complexes with pyridine derivatives underline the versatility of these compounds in forming diverse structural motifs. These studies contribute to the development of functional materials with potential applications in electronics, photonics, and catalysis (Pedireddi & Varughese, 2004).
Electrochemistry
Investigations into the electrochemical properties of complexes formed from pyridine derivatives offer insights into their potential applications in designing new electroactive materials. These could be utilized in sensors, batteries, and other electronic devices, highlighting the intersection of chemistry and electronic engineering (Li et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-15-13(9-10)14(16)12-6-4-3-5-11(12)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYXBQZFAXHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1463215.png)




![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)




